M1069

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

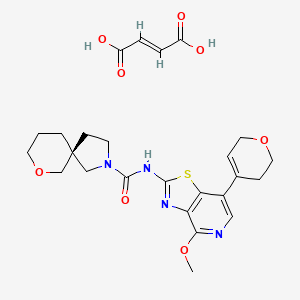

Formule moléculaire |

C25H30N4O8S |

|---|---|

Poids moléculaire |

546.6 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide |

InChI |

InChI=1S/C21H26N4O4S.C4H4O4/c1-27-18-16-17(15(11-22-18)14-3-9-28-10-4-14)30-19(23-16)24-20(26)25-7-6-21(12-25)5-2-8-29-13-21;5-3(6)1-2-4(7)8/h3,11H,2,4-10,12-13H2,1H3,(H,23,24,26);1-2H,(H,5,6)(H,7,8)/b;2-1+/t21-;/m0./s1 |

Clé InChI |

OMDWVJLHHMNGPD-SLISQCDCSA-N |

SMILES isomérique |

COC1=NC=C(C2=C1N=C(S2)NC(=O)N3CC[C@]4(C3)CCCOC4)C5=CCOCC5.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

COC1=NC=C(C2=C1N=C(S2)NC(=O)N3CCC4(C3)CCCOC4)C5=CCOCC5.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

M1069: A Dual A2A/A2B Adenosine Receptor Antagonist for Cancer Immunotherapy

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of M1069, a novel, orally bioavailable dual antagonist of the A2A and A2B adenosine (B11128) receptors, for the treatment of cancer. This compound is designed to counteract the immunosuppressive tumor microenvironment (TME) and enhance anti-tumor immunity.

Core Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

This compound exerts its anti-cancer effects by targeting the adenosine signaling pathway, a key driver of immunosuppression within the TME.[1][2] In hypoxic and inflamed tumor tissues, high concentrations of extracellular adenosine are produced, which subsequently bind to adenosine receptors on the surface of various immune cells, dampening their anti-tumor functions.[1][3] this compound competitively binds to and blocks two of these receptors, A2A and A2B, thereby preventing adenosine-mediated signaling and restoring immune cell activity.[1]

The dual antagonism of both A2A and A2B receptors is crucial, as they play distinct and complementary roles in tumor immune evasion.[3] The A2A receptor is highly expressed on T cells and natural killer (NK) cells, and its activation suppresses their cytotoxic functions.[4] The A2B receptor, which has a lower affinity for adenosine, becomes activated in the adenosine-rich TME and promotes the differentiation of pro-tumorigenic immune cells and the production of angiogenic factors.[3][4] By blocking both receptors, this compound provides a more comprehensive reversal of adenosine-driven immunosuppression compared to selective A2A antagonists.[3][4]

Signaling Pathway

The binding of adenosine to A2A and A2B receptors, which are G protein-coupled receptors, activates a downstream signaling cascade involving the accumulation of cyclic adenosine monophosphate (cAMP).[5] This leads to the phosphorylation of cAMP-response element binding protein (pCREB), a transcription factor that regulates the expression of genes involved in immunosuppression.[5] this compound blocks this signaling cascade, leading to a reduction in intracellular cAMP and pCREB levels, thereby restoring the effector functions of immune cells.[5]

Preclinical Efficacy

In Vitro Potency and Selectivity

This compound has demonstrated potent and selective antagonism of human A2A and A2B receptors in engineered cell lines.[4][6] The compound shows significantly lower activity against A1 and A3 adenosine receptors, indicating a favorable selectivity profile.[4][6]

| Receptor | Cell Line | Parameter | Value | Reference |

| Human A2A | HEK-293 | IC50 | 0.130 nM | [6] |

| Human A2B | HEK-293 | IC50 | 9.03 nM | [6] |

| Human A1 | CHO-A1 | IC50 | 1,389.0 nM | [4] |

| Human A3 | CHO-A3 | IC50 | 9,730.0 nM | [4] |

Functional Activity in Immune Cells

In primary human and murine immune cells, this compound effectively reverses the immunosuppressive effects of adenosine.[3][6] This includes the rescue of interleukin-2 (B1167480) (IL-2) production from T cells, a process dependent on A2A receptor antagonism, and the inhibition of vascular endothelial growth factor (VEGF) production by myeloid cells, which is linked to A2B receptor blockade.[3][6]

| Assay | Cell Type | Parameter | Value | Reference |

| IL-2 Production Rescue | Human T cells | EC50 | 84.1 nM | [6] |

| IL-2 Production Rescue | Murine T cells | EC50 | 137.7 nM | [6] |

| VEGF Production Suppression | Human cells | IC50 | 20.9 nM | [6] |

| VEGF Production Suppression | Murine cells | IC50 | 181.3 nM | [6] |

Furthermore, this compound has been shown to be superior to a selective A2A antagonist in suppressing the secretion of protumorigenic cytokines such as CXCL1 and CXCL5, and in rescuing IL-12 secretion from dendritic cells (DCs) differentiated in the presence of adenosine.[3][4] This highlights the added benefit of dual A2A/A2B antagonism in restoring the function of antigen-presenting cells.

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been evaluated in syngeneic mouse models. In the CD73-high 4T1 mammary carcinoma model, which is characterized by an adenosine-rich TME, this compound monotherapy resulted in significant tumor growth inhibition.[4][6] The combination of this compound with chemotherapy (paclitaxel or cisplatin) or with the bifunctional fusion protein bintrafusp alfa (targeting PD-L1 and TGF-β) led to enhanced anti-tumor activity.[3][4][6] Notably, the efficacy of this compound was diminished in a CD73 knockout 4T1 model and in the CD73-low MC38 colon carcinoma model, underscoring the dependence of its mechanism of action on an adenosine-rich TME.[3][4]

Key Experimental Protocols

Adenosine Receptor Binding Assays

Objective: To determine the in vitro potency and selectivity of this compound against human adenosine receptors.

Methodology:

-

Cell Lines: HEK-293 cells overexpressing human A2A or A2B receptors, and CHO cells overexpressing human A1 or A3 receptors were used.[4][7]

-

A2A/A2B Assays: Cells were pre-incubated with varying concentrations of this compound followed by the addition of the adenosine agonist NECA. The resulting cAMP levels were measured.[7]

-

A1/A3 Assays: Cells were incubated with the respective agonists (CPA for A1, IB-MECA for A3) in the presence of forskolin (B1673556) and varying concentrations of this compound.[4][7]

-

Data Analysis: IC50 values were calculated from the concentration-response curves.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other anti-cancer agents in a syngeneic mouse model.

Methodology:

-

Animal Model: Female BALB/c mice were used.[4]

-

Tumor Cell Line: 4T1 murine breast cancer cells, which are CD73-high and create an adenosine-rich TME, were implanted into the mammary fat pad.[4]

-

Treatment Groups:

-

Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed.

-

Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Clinical Development

A first-in-human, Phase I clinical trial (NCT05198349) was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in patients with advanced solid malignancies.[2][8] This study has been terminated.[7]

Conclusion

This compound is a potent and selective dual A2A/A2B adenosine receptor antagonist that has demonstrated promising preclinical anti-tumor activity. By targeting both A2A and A2B receptors, this compound effectively reverses adenosine-mediated immunosuppression in the tumor microenvironment, leading to enhanced immune cell function and tumor growth inhibition. The preclinical data support the continued investigation of dual A2A/A2B antagonism as a therapeutic strategy in oncology, particularly in tumors with a high-adenosine signature.

References

- 1. Establishment of 4T1 Breast Cancer Mouse Model and Animal Administration [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]

M1069: A Technical Whitepaper on a Novel Dual A2A/A2B Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex tumor microenvironment (TME), adenosine (B11128) has emerged as a critical immunosuppressive molecule.[1][2] Its accumulation, often driven by high expression of CD73 on tumor cells, leads to the activation of adenosine receptors on various immune cells, dampening anti-tumor immunity and promoting cancer progression.[1][2] While the A2A receptor (A2AR) has been a primary target for therapeutic intervention, the A2B receptor (A2BR), which has a lower affinity for adenosine, is also implicated in tumor promotion, particularly in adenosine-rich environments.[2][3] M1069 is a potent and selective, orally bioavailable dual antagonist of the A2A and A2B adenosine receptors, developed to counteract these immunosuppressive effects and enhance anti-tumor immune responses.[1][4][5] This document provides an in-depth technical overview of this compound, summarizing its pharmacological properties, preclinical efficacy, and the methodologies of key evaluative experiments.

Pharmacological Profile and In Vitro Efficacy

This compound demonstrates potent and selective antagonism of both human A2A and A2B receptors.[6][7] Its activity has been characterized through various in vitro assays, which are summarized below.

Quantitative In Vitro Pharmacology of this compound

| Parameter | Species | Receptor | Cell Line | IC50 (nmol/L) | Selectivity vs. A2A | Selectivity vs. A2B | Reference |

| Antagonistic Activity | Human | A2A | HEK293-A2A | 0.13 | - | - | [4][6][7] |

| Antagonistic Activity | Human | A2B | HEK293-A2B | 9.03 | - | - | [4][6][7] |

| Antagonistic Activity | Human | A1 | CHO-A1 | 1,389.0 | ~10,000-fold | 153-fold | [6][7] |

| Antagonistic Activity | Human | A3 | CHO-A3 | 9,730.0 | >10,000-fold | >10,000-fold | [6][7] |

| IL-2 Production Rescue (EC50) | Human | - | Primary T-cells | 84.1 | - | - | [4] |

| IL-2 Production Rescue (EC50) | Murine | - | Primary T-cells | 137.7 | - | - | [4] |

| VEGF Production Suppression (IC50) | Human | - | Macrophages | 20.9 | - | - | [4] |

| VEGF Production Suppression (IC50) | Murine | - | Dendritic Cells | 181.3 | - | - | [4] |

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in syngeneic mouse models, demonstrating its efficacy both as a monotherapy and in combination with other anti-cancer agents in adenosine-rich tumor microenvironments.

Summary of In Vivo Anti-Tumor Activity of this compound

| Tumor Model | Key Characteristics | This compound Monotherapy Activity | Combination Therapy | Key Findings | Reference |

| 4T1 Breast Cancer | Adenosine-high, CD73-high | Dose-dependent tumor growth inhibition (30, 100, 300 mg/kg BID) | Enhanced anti-tumor activity with bintrafusp alfa (anti-PD-L1/TGFβ trap) and cisplatin | Efficacy is dependent on an adenosine-rich microenvironment. | [4][6][7] |

| 4T1 CD73 Knockout | Adenosine-low | No significant tumor growth inhibition | - | Confirms the dependency of this compound's activity on the adenosine pathway. | [6][7] |

| MC38 Colon Carcinoma | Adenosine-low, CD73-low | No significant tumor growth inhibition | Did not enhance the activity of bintrafusp alfa | This compound is most effective in tumors with high adenosine signaling. | [6][7] |

| EMT6 Breast Cancer | CD73-medium | No significant monotherapy activity | Significantly enhanced tumor growth inhibition and survival in combination with bintrafusp alfa | Demonstrates synergistic potential with checkpoint inhibitors in moderately adenosine-producing tumors. | [6][7] |

Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

This compound exerts its anti-tumor effects by blocking the immunosuppressive signaling cascades initiated by adenosine in the tumor microenvironment. Upon binding to A2A and A2B receptors on immune cells such as T-cells and dendritic cells, this compound prevents the downstream accumulation of cyclic AMP (cAMP).[4][5] This inhibition reverses the suppressive effects of adenosine, leading to enhanced T-cell activation and proliferation, and improved antigen-presenting capabilities of dendritic cells.[1][2]

Caption: this compound signaling pathway antagonism.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Receptor Antagonism Assays

-

Objective: To determine the potency and selectivity of this compound for human adenosine receptors A1, A2A, A2B, and A3.

-

Cell Lines:

-

Methodology:

-

The antagonistic activity of this compound was measured by its ability to inhibit the production of cyclic AMP (cAMP).[6]

-

For A2A and A2B receptor assays, HEK293 cells were pre-incubated with varying concentrations of this compound, followed by stimulation with the adenosine agonist NECA.[6][7]

-

For A1 and A3 receptor assays, CHO cells were incubated with their respective agonists (CPA for A1, IB-MECA for A3) in the presence of forskolin, along with varying concentrations of this compound.[6][7]

-

cAMP levels were quantified using a homogenous time-resolved fluorescence (HTRF) technology.[6]

-

IC50 values were calculated from the concentration-response curves.

-

Primary Immune Cell Assays

-

Objective: To assess the functional activity of this compound on human and murine immune cells.

-

Primary Cells:

-

Methodology for T-cell IL-2 Production:

-

Primary T-cells were stimulated with CD3/CD28 Dynabeads.[6]

-

The cells were then treated with the adenosine analog NECA to suppress IL-2 production, in the presence of varying concentrations of this compound.[6]

-

IL-2 levels in the supernatant were measured to determine the rescue of production by this compound.[4]

-

-

Methodology for Macrophage/Dendritic Cell Cytokine Production:

In Vivo Syngeneic Tumor Model Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other agents.

-

Animal Models:

-

Tumor Cell Lines:

-

Methodology:

-

Tumor cells were inoculated into the mammary fat pad (for 4T1 and EMT6) or subcutaneously.[6]

-

Treatment was initiated when the average tumor volume reached a pre-determined size (e.g., ~60-70 mm³).[6]

-

This compound was administered orally (p.o.) twice daily (BID) at specified doses (e.g., 30, 100, or 300 mg/kg).[4][6]

-

For combination studies, this compound was co-administered with agents like bintrafusp alfa or cisplatin.[6]

-

Tumor growth was monitored over time, and treatment efficacy was assessed by comparing tumor volumes between treated and vehicle control groups.

-

Caption: In vivo anti-tumor activity experimental workflow.

Clinical Development

This compound has entered clinical development with a first-in-human, Phase Ia dose-escalation study (NCT05198349) in patients with advanced solid tumors.[8][9] The primary objectives of this study are to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound, as well as to identify a recommended dose for further development.[9]

Conclusion

This compound is a promising dual A2A/A2B adenosine receptor antagonist with a strong preclinical rationale for its use in cancer immunotherapy. Its ability to potently and selectively block both key adenosine receptors on immune cells translates to robust anti-tumor activity in preclinical models, particularly in tumors characterized by high adenosine levels. The ongoing clinical evaluation will be critical in determining the therapeutic potential of this compound in patients with advanced cancers. The data presented in this technical guide underscore the potential of dual A2A/A2B antagonism as a valuable strategy to overcome adenosine-mediated immunosuppression in the tumor microenvironment.

References

- 1. Facebook [cancer.gov]

- 2. Dual A2A/A2B Adenosine Receptor Antagonist this compound Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Facebook [cancer.gov]

M1069: A Dual A2A/A2B Adenosine Receptor Antagonist and its Impact on the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to its immunosuppressive nature.[1][2] A key driver of this immunosuppression is the high concentration of extracellular adenosine (B11128), which signals through adenosine receptors on various immune cells, dampening anti-tumor immune responses.[3][4] M1069 is a potent and highly selective, orally bioavailable dual antagonist of the A2A and A2B adenosine receptors (A2AR and A2BR), designed to counteract these immunosuppressive mechanisms.[3][5] Preclinical studies have demonstrated that this compound can effectively modulate the TME, leading to enhanced anti-tumor immunity and tumor growth inhibition, particularly in adenosine-rich environments.[6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the key cellular components of the TME, and detailed experimental protocols from pivotal preclinical studies.

Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

This compound exerts its anti-tumor effects by competitively binding to and inhibiting both A2A and A2B adenosine receptors.[3] These G protein-coupled receptors are expressed on a variety of immune cells within the TME, including T cells, dendritic cells (DCs), macrophages, and natural killer (NK) cells.[3] The accumulation of extracellular adenosine in the TME, often due to high expression of CD73 on tumor cells, leads to the activation of A2A and A2B receptors, initiating a signaling cascade that ultimately suppresses anti-tumor immunity.[3][6] By blocking these receptors, this compound abrogates adenosine-mediated signaling, thereby restoring and enhancing the function of these critical immune cells.[3]

Signaling Pathway Modulated by this compound

The binding of adenosine to A2A and A2B receptors activates a Gs-protein-coupled signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This elevation in cAMP has widespread immunosuppressive effects. This compound blocks this initial step, preventing the downstream consequences of adenosine signaling.

Figure 1: this compound Mechanism of Action.

Quantitative Data on this compound's Biological Activity

The potency and selectivity of this compound have been characterized in a series of in vitro assays. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Receptor | Cell Line | Assay Type | IC50 (nmol/L) | Selectivity vs. A1 | Selectivity vs. A3 | Reference |

| Human A2A | HEK293-A2A | Antagonism | 0.13 | ~10,000-fold | >10,000-fold | [6] |

| Human A2B | HEK293-A2B | Antagonism | 9.03 | 153-fold | >10,000-fold | [6] |

| Human A1 | CHO-A1 | Antagonism | 1,389.0 | - | - | [6] |

| Human A3 | - | Antagonism | 9,730.0 | - | - | [6] |

Table 2: Functional Effects of this compound on Immune Cells

| Immune Cell Type | Species | Effect Measured | EC50 (nM) | Reference |

| Human T cells | Human | Rescue of IL-2 production | 84.1 | [8] |

| Murine T cells | Murine | Rescue of IL-2 production | 137.7 | [8] |

| Human Myeloid cells | Human | Inhibition of VEGF production | 20.9 | [8] |

| Murine Myeloid cells | Murine | Inhibition of VEGF production | 181.3 | [8] |

Impact of this compound on the Tumor Microenvironment

This compound has been shown to modulate the function of several key immune cell populations within the TME, shifting the balance from an immunosuppressive to an anti-tumor state.

T-Cell Function Restoration

In the presence of high adenosine concentrations, T-cell proliferation and cytokine production are suppressed. This compound has been demonstrated to rescue the production of Interleukin-2 (IL-2) from T cells, a critical cytokine for T-cell proliferation and activation.[6][7]

Modulation of Myeloid Cell Function

Myeloid cells, including macrophages and dendritic cells, play a dual role in the TME. Adenosine can polarize these cells towards a pro-tumorigenic phenotype. This compound inhibits the production of Vascular Endothelial Growth Factor (VEGF) by myeloid cells, a key factor in angiogenesis and tumor progression.[6][7]

Enhancement of Dendritic Cell-Mediated T-Cell Activation

Dendritic cells are potent antigen-presenting cells crucial for initiating an anti-tumor T-cell response. Adenosine impairs DC maturation and function. This compound treatment of adenosine-differentiated DCs leads to a superior T-cell stimulatory capacity compared to a selective A2A inhibitor.[6][7] Furthermore, this compound rescues the secretion of IL-12, a key cytokine for Th1 polarization and anti-tumor immunity, and suppresses the secretion of pro-tumorigenic cytokines CXCL1 and CXCL5.[7][9]

Figure 2: Effects of this compound on Immune Cells in the TME.

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in syngeneic mouse models.

Monotherapy and Combination Therapy

In the adenosine-high/CD73-high 4T1 breast cancer model, this compound demonstrated dose-dependent tumor growth inhibition as a monotherapy.[4] Its efficacy was comparable to that of a selective A2A antagonist.[8] Importantly, this compound enhanced the anti-tumor activity of bintrafusp alfa and cisplatin (B142131) in this model.[6][7] In contrast, this compound did not show significant activity in the adenosine-low/CD73-low MC38 colon carcinoma model, highlighting the dependency of its efficacy on an adenosine-rich TME.[6][7]

Figure 3: Experimental Workflow for In Vivo Studies.

Experimental Protocols

In Vitro A2A/A2B Receptor Antagonism Assay

-

Cell Lines: HEK293 cells overexpressing human A2A or A2B adenosine receptors (HEK293-A2A, HEK293-A2B).

-

Methodology:

-

Cells are incubated with varying concentrations of this compound.

-

A stable adenosine analog, 5'-N-ethylcarboxamide adenosine (NECA), is added to stimulate the receptors.

-

The resulting intracellular cAMP levels are measured using a suitable assay kit.

-

IC50 values are calculated by determining the concentration of this compound that inhibits 50% of the NECA-induced cAMP production.

-

-

Reference: [6]

T-Cell IL-2 Production Rescue Assay

-

Cells: Primary human or murine T cells.

-

Methodology:

-

T cells are activated using anti-CD3/CD28 beads.

-

The activated T cells are incubated with an adenosine receptor agonist in the presence of varying concentrations of this compound.

-

After a defined incubation period, the supernatant is collected.

-

IL-2 levels in the supernatant are quantified by ELISA.

-

EC50 values are determined as the concentration of this compound that rescues 50% of the maximal IL-2 production.

-

-

Reference: [8]

Myeloid Cell VEGF Production Inhibition Assay

-

Cells: Primary human or murine myeloid cells (e.g., macrophages).

-

Methodology:

-

Myeloid cells are cultured in an adenosine-rich environment.

-

Cells are treated with a range of this compound concentrations.

-

After incubation, the cell culture supernatant is harvested.

-

VEGF concentrations in the supernatant are measured by ELISA.

-

IC50 values are calculated as the concentration of this compound that inhibits 50% of VEGF production.

-

-

Reference: [8]

In Vivo Tumor Growth Inhibition Studies

-

Animal Models: Syngeneic mouse models such as BALB/c mice for the 4T1 breast cancer model and C57BL/6 mice for the MC38 colon carcinoma model.

-

Methodology:

-

Tumor cells (e.g., 4T1 or MC38) are implanted subcutaneously into the mice.

-

When tumors reach a palpable size (e.g., 60-70 mm³), mice are randomized into treatment groups.

-

This compound is administered orally, typically twice daily (b.i.d.), at various dose levels (e.g., 30, 100, 300 mg/kg).

-

Combination therapy groups receive this compound along with other agents such as bintrafusp alfa or cisplatin.

-

Tumor volumes are measured regularly (e.g., twice weekly) using calipers.

-

The anti-tumor efficacy is evaluated by comparing tumor growth in the this compound-treated groups to the vehicle control group.

-

-

Reference: [4]

Clinical Development

A first-in-human, Phase 1 clinical trial (NCT05198349) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[10][11] This study has been terminated due to a portfolio-level review by the sponsoring company and not as a result of safety concerns.[4]

Conclusion

This compound is a potent dual A2A/A2B adenosine receptor antagonist that has demonstrated significant potential to remodel the immunosuppressive tumor microenvironment. By blocking the key adenosine-mediated signaling pathways, this compound restores and enhances the function of critical anti-tumor immune cells. Preclinical studies have shown its efficacy in reducing tumor growth, particularly in adenosine-rich tumors, both as a monotherapy and in combination with other anti-cancer agents. These findings underscore the therapeutic potential of targeting the adenosine axis with a dual A2A/A2B antagonist to improve outcomes for cancer patients.

References

- 1. Harnessing the tumor microenvironment: targeted cancer therapies through modulation of epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. personalis.com [personalis.com]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. | BioWorld [bioworld.com]

- 9. Dual A2A/A2B Adenosine Receptor Antagonist this compound Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. First in Human Study of this compound in Advanced Solid Tumors [clin.larvol.com]

- 11. Facebook [cancer.gov]

M1069: A Dual A2A/A2B Adenosine Receptor Antagonist for Reversing Immune Suppression in the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

M1069 is a potent and selective, orally bioavailable dual antagonist of the A2A and A2B adenosine (B11128) receptors. In the tumor microenvironment (TME), high concentrations of adenosine act as a key immunosuppressive molecule, hindering anti-tumor immune responses. This compound is designed to counteract this suppression by blocking adenosine signaling in various immune cell populations. This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved. By inhibiting both A2A and A2B receptors, this compound restores the function of T cells, myeloid cells, and dendritic cells, leading to enhanced anti-tumor immunity and tumor growth inhibition.

Introduction: The Role of Adenosine in Immune Suppression

The tumor microenvironment is often characterized by hypoxia and inflammation, leading to the accumulation of extracellular adenosine.[1] This adenosine is primarily generated from the dephosphorylation of adenosine triphosphate (ATP) by ectonucleotidases CD39 and CD73, which are frequently overexpressed on tumor cells and various immune cells.[2] Adenosine exerts its immunosuppressive effects by binding to four G-protein coupled receptors: A1, A2A, A2B, and A3.[3] The A2A and A2B receptors are of particular interest in immuno-oncology due to their roles in dampening anti-tumor immunity.[4]

The A2A receptor (A2AR) is highly expressed on T cells and natural killer (NK) cells. Its activation by adenosine leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[5] This signaling cascade ultimately suppresses T-cell receptor (TCR) signaling, leading to decreased T-cell activation, proliferation, and cytokine production, including a reduction in interleukin-2 (B1167480) (IL-2).[5][6]

The A2B receptor (A2BR) , which has a lower affinity for adenosine, becomes particularly relevant in the high-adenosine environment of tumors.[4] A2BRs are expressed on myeloid cells, such as macrophages and dendritic cells (DCs).[7] Activation of A2BR on these cells can promote the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and immunosuppressive cytokines, while inhibiting the production of pro-inflammatory cytokines necessary for robust anti-tumor responses.[1][8]

Given the complementary and often compensatory roles of A2A and A2B receptors in mediating immune suppression within the TME, a dual antagonist like this compound presents a promising therapeutic strategy to comprehensively block adenosine-mediated immune evasion.[4]

This compound: Mechanism of Action

This compound is a small molecule antagonist that competitively binds to both A2A and A2B adenosine receptors, preventing their activation by adenosine.[5] This dual antagonism effectively blocks the downstream signaling pathways initiated by these receptors, thereby reversing the immunosuppressive effects of adenosine on key immune cell populations within the TME.[4][5]

Reversal of T-Cell Suppression (A2A Receptor-Dependent)

By blocking the A2A receptor on T cells, this compound prevents the adenosine-induced increase in intracellular cAMP. This restores the normal function of the T-cell receptor signaling pathway, leading to:

-

Enhanced T-cell activation and proliferation: this compound rescues the ability of T cells to become activated and expand in number in response to tumor antigens.

-

Restored IL-2 Production: A critical cytokine for T-cell survival and proliferation, IL-2 production is significantly rescued in the presence of this compound.[4][8]

Modulation of Myeloid Cell Function (A2B Receptor-Dependent)

Through its antagonism of the A2B receptor on myeloid cells, this compound shifts their phenotype from immunosuppressive to immunostimulatory:

-

Inhibition of VEGF Production: this compound significantly reduces the production of the pro-angiogenic factor VEGF by macrophages.[8]

-

Modulation of Dendritic Cell (DC) Cytokine Secretion: this compound promotes a more favorable cytokine profile in dendritic cells. It suppresses the secretion of protumorigenic cytokines such as CXCL1 and CXCL5 and rescues the production of IL-12, a key cytokine for inducing Th1-mediated anti-tumor immunity.[4][8]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Cell Line | Species | Value | Reference |

| A2A Receptor Antagonism (IC50) | HEK-293 | Human | 0.130 nM | [9] |

| A2B Receptor Antagonism (IC50) | HEK-293 | Human | 9.03 nM | [9] |

| Selectivity vs. A1 Receptor | - | - | >10,000-fold | [9] |

| Selectivity vs. A3 Receptor | - | - | >10,000-fold | [9] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Type | Species | Parameter | Value | Reference |

| Rescue of IL-2 Production | Primary T Cells | Human | EC50 | 84.1 nM | [9] |

| Rescue of IL-2 Production | Primary T Cells | Murine | EC50 | 137.7 nM | [9] |

| Suppression of VEGF Production | Macrophages | Human | IC50 | 20.9 nM | [9] |

| Suppression of VEGF Production | Macrophages | Murine | IC50 | 181.3 nM | [9] |

Experimental Protocols

In Vitro T-Cell Activation and IL-2 Production Assay

Objective: To assess the ability of this compound to rescue IL-2 production from T cells in an adenosine-rich environment.

Methodology:

-

Cell Isolation: Isolate primary human or murine T cells from peripheral blood mononuclear cells (PBMCs) or spleens using standard methods (e.g., magnetic-activated cell sorting).

-

Cell Culture: Culture the isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.

-

Assay Setup:

-

Plate the T cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Pre-treat the cells with a dose range of this compound for 1 hour.

-

Add a stable adenosine analog, such as 5'-N-ethylcarboxamidoadenosine (NECA), at a final concentration of 1 µM to simulate an adenosine-rich environment.

-

Stimulate the T cells with anti-CD3/anti-CD28 antibodies to induce T-cell receptor activation.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Data Acquisition:

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-2 in the supernatants using a commercially available ELISA kit.

-

-

Data Analysis: Calculate the EC50 value for this compound, representing the concentration at which 50% of the maximal rescue of IL-2 production is observed.

Myeloid Cell VEGF Production Assay

Objective: To determine the effect of this compound on VEGF production by myeloid cells in an adenosine-rich setting.

Methodology:

-

Cell Culture: Culture human or murine macrophage cell lines (e.g., THP-1) or primary bone marrow-derived macrophages in appropriate culture medium.

-

Assay Setup:

-

Plate the macrophages in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a dose range of this compound for 1 hour.

-

Add NECA to a final concentration of 10 µM.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Data Acquisition:

-

Collect the cell culture supernatants.

-

Measure the concentration of VEGF in the supernatants using an ELISA kit.

-

-

Data Analysis: Determine the IC50 value for this compound, which is the concentration that inhibits 50% of the NECA-induced VEGF production.

Dendritic Cell Cytokine Secretion Assay

Objective: To evaluate the effect of this compound on the cytokine secretion profile of dendritic cells differentiated in the presence of adenosine.

Methodology:

-

Dendritic Cell Differentiation: Generate bone marrow-derived dendritic cells (BMDCs) from human or murine bone marrow cells by culturing in the presence of GM-CSF and IL-4 for 6-7 days.

-

Assay Setup:

-

During the last 24-48 hours of differentiation, add adenosine (10 µM) in the presence or absence of this compound or a selective A2A antagonist.

-

-

DC Maturation: Mature the DCs by adding a TLR agonist such as lipopolysaccharide (LPS).

-

Data Acquisition:

-

Collect the cell culture supernatants after 24 hours of maturation.

-

Measure the concentrations of various cytokines (e.g., IL-12, CXCL1, CXCL5) using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.

-

-

Data Analysis: Compare the cytokine profiles of DCs treated with this compound to those treated with vehicle control or the selective A2A antagonist.

One-Way Mixed Lymphocyte Reaction (MLR) Assay

Objective: To assess the ability of this compound-treated dendritic cells to stimulate T-cell proliferation.

Methodology:

-

Stimulator Cell Preparation:

-

Generate dendritic cells as described in section 4.3, treating them with adenosine and this compound during differentiation.

-

Inactivate the stimulator DCs with mitomycin C or irradiation to prevent their proliferation.

-

-

Responder Cell Preparation: Isolate allogeneic T cells from a different donor.

-

Co-culture:

-

Co-culture the inactivated stimulator DCs with the responder T cells at a ratio of 1:10 (DC:T cell) in a 96-well plate.

-

-

Incubation: Incubate the co-culture for 4-5 days.

-

Data Acquisition:

-

Measure T-cell proliferation using a [3H]-thymidine incorporation assay or a fluorescent dye dilution assay (e.g., CFSE).

-

-

Data Analysis: Compare the level of T-cell proliferation induced by this compound-treated DCs to that induced by control-treated DCs.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Caption: this compound blocks adenosine-A2AR signaling in T cells, preventing TCR inhibition.

Caption: this compound inhibits A2BR on myeloid cells, reducing VEGF production.

References

- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 2. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid detection, enrichment and propagation of specific T cell subsets based on cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Targeting VEGF-A in myeloid cells enhances natural killer cell responses to chemotherapy and ameliorates cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Physiological Activation of Human T Cells | Thermo Fisher Scientific - US [thermofisher.com]

M1069 Signaling in T Cells: A Technical Guide to a Dual A2A/A2B Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of M1069, a selective, orally active dual antagonist of the A2A and A2B adenosine (B11128) receptors (AR), and its signaling implications in T cells.[1] this compound is under investigation for its potential in cancer immunotherapy by counteracting the immunosuppressive effects of adenosine in the tumor microenvironment (TME).[1][2][3]

Core Signaling Pathway: Antagonism of Adenosine Receptors

In the tumor microenvironment, high concentrations of extracellular adenosine act as a key immunosuppressive molecule.[4] Adenosine exerts its effects by binding to four G protein-coupled receptors: A1, A2A, A2B, and A3.[4] The A2A and A2B receptors are major contributors to the suppression of T cell activity.[2][4]

The signaling cascade initiated by adenosine binding to A2A and A2B receptors on T cells involves the Gs alpha subunit of G-protein-coupled receptors, which activates adenylate cyclase.[4] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[4] PKA activation leads to the phosphorylation of cAMP-response element binding protein (pCREB), which ultimately suppresses T cell activation, proliferation, and the production of crucial cytokines like Interleukin-2 (IL-2).[1][4]

This compound functions by competitively binding to A2A and A2B receptors, thereby blocking adenosine from initiating this immunosuppressive cascade.[3] By inhibiting A2AR/A2BR activity, this compound prevents the adenosine-mediated signaling, leading to the abrogation of immunosuppression within the TME.[3] This enhances the proliferation and activation of various immune cells, including T cells, and promotes anti-tumor immune responses.[3]

Caption: this compound blocks adenosine-induced immunosuppressive signaling in T cells.

Quantitative Data

The following tables summarize the effects of this compound from in vitro studies.

Table 1: Effect of this compound on T Cell Function

| Assay | Cell Type | Condition | Effect of this compound | Dependent Receptor |

| IL-2 Production | Primary Human T Cells | Adenosine-stimulated | Rescue of IL-2 production[4] | A2A[2][5][6] |

| IL-2 Secretion | Murine T Cells | NECA-suppressed | Rescued IL-2 secretion[7] | A2A[7] |

| Antigen-Specific Killing | Human T Cells | Co-culture with breast cancer cells + NECA | Rescued killing of cancer cells[7] | Not specified |

| T Cell Activation | Mixed Lymphocyte Reaction | Adenosine-differentiated dendritic cells | Superior T cell activation[4] | Not specified |

Table 2: Effect of this compound on Intracellular Signaling

| Assay | Cell Type | Condition | Effect of this compound |

| cAMP Induction | Primary Human T Cells | NECA-stimulated | Dose-dependent suppression[4] |

| pCREB Induction | Primary Human T Cells | NECA-stimulated | Dose-dependent suppression[4] |

Experimental Protocols

1. T Cell Activation and IL-2 Rescue Assay

-

Objective: To assess the ability of this compound to rescue IL-2 production from T cells suppressed by adenosine.

-

Methodology:

-

Isolate primary human or murine T cells.

-

Stimulate T cells with anti-CD3/CD28 beads to induce activation.[7]

-

Add a stable adenosine analog, such as NECA (5'-N-ethylcarboxamide adenosine), to suppress T cell function.[7]

-

Treat cells with varying concentrations of this compound.

-

Culture for a specified period (e.g., 72 hours).

-

Measure the concentration of IL-2 in the supernatant using an ELISA kit.

-

2. Antigen-Specific Cytotoxicity Assay

-

Objective: To determine if this compound can restore the killing capacity of T cells in an adenosine-rich environment.

-

Methodology:

-

Co-culture Epstein-Barr virus (EBV)-positive human CD8+ T cells with GFP-expressing MDA-MB-231 breast cancer cells pre-incubated with an EBV-specific peptide.[7]

-

Add NECA to the co-culture to simulate adenosine-mediated immunosuppression.[7]

-

Treat the co-culture with serial dilutions of this compound.[7]

-

Monitor tumor cell killing by measuring the reduction in GFP signal over time using a live-cell analysis system like the IncuCyte.[7]

-

3. Western Blot for pCREB Induction

-

Objective: To quantify the effect of this compound on the adenosine-induced phosphorylation of CREB.

-

Methodology:

-

Culture primary human T cells and treat with NECA in the presence or absence of this compound for a short duration (e.g., 15-30 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against pCREB and total CREB.

-

Use a fluorescently-labeled secondary antibody for detection.

-

Quantify band intensity to determine the ratio of pCREB to total CREB.

-

Caption: Workflow for Western Blot analysis of pCREB.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. M-1069 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Dual A2A/A2B Adenosine Receptor Antagonist this compound Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

role of M1069 in dendritic cell activation

An In-depth Technical Guide on the Role of M1069 in Dendritic Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic small molecule immunomodulator designed to activate dendritic cells (DCs), key antigen-presenting cells that bridge the innate and adaptive immune systems. As a potent dual agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8), this compound initiates a robust MyD88-dependent signaling cascade. This activation leads to DC maturation, characterized by the upregulation of co-stimulatory molecules, enhanced antigen presentation, and the production of a suite of pro-inflammatory cytokines and Type I interferons. These effects collectively promote a Th1-polarized immune response, making this compound a promising candidate for applications in vaccine adjuvants and cancer immunotherapy. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on dendritic cells, and detailed experimental protocols for its characterization.

Mechanism of Action: TLR7/8 Signaling

This compound is recognized by the endosomal receptors TLR7 and TLR8, which are differentially expressed across immune cell subsets. In humans, TLR8 is predominantly found in myeloid cells like monocytes and myeloid DCs, while TLR7 is highly expressed in plasmacytoid DCs (pDCs). Upon binding this compound, TLR7/8 recruits the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of key transcription factors, including NF-κB and IRF7. NF-κB drives the expression of pro-inflammatory cytokines such as IL-12, TNF-α, and IL-6, while IRF7 is critical for the production of Type I interferons (IFN-α/β).

Quantitative Data on Dendritic Cell Activation

Treatment of dendritic cells with this compound leads to significant phenotypic and functional changes. The following tables summarize quantitative data from studies on human monocyte-derived DCs (MoDCs) and murine bone marrow-derived DCs (BMDCs).

Table 1: Cytokine Production by Human MoDCs

This table details the synergistic cytokine production by human MoDCs after 48 hours of stimulation. Data is representative of robust activation leading to a pro-inflammatory environment.

| Cytokine | Stimulus (250 ng/mL each) | Concentration (pg/mL) |

| IL-12p70 | This compound + Alarmin N1 | > 2000 |

| IL-1β | This compound + Alarmin N1 | > 1500 |

| TNF-α | This compound + Alarmin N1 | > 8000 |

Table 2: Upregulation of Surface Markers on Murine BMDCs

This table shows the change in Mean Fluorescence Intensity (MFI) for key DC maturation and activation markers on murine BMDCs after 48 hours of treatment with this compound.

| Surface Marker | Stimulus (1 µg/mL) | Fold Change in MFI (vs. Control) |

| MHC-I (H2-Kb) | This compound | ~1.5x |

| MHC-II | This compound | ~2.0x |

| CD40 | This compound | ~3.5x |

| CD86 | This compound | ~2.5x |

| CCR7 | This compound | ~2.0x |

Table 3: Cytokine Secretion by Murine BMDCs

This table quantifies cytokine secretion into the supernatant by murine BMDCs after 48 hours of stimulation with this compound, indicating a strong pro-inflammatory response.

| Cytokine | Stimulus (1 µg/mL) | Concentration (pg/mL) |

| IL-1β | This compound | ~1500 |

| IL-6 | This compound | ~1200 |

Experimental Protocols

The following protocols provide a framework for assessing the activity of this compound on dendritic cells.

General Experimental Workflow

The diagram below outlines the typical workflow for characterizing the effects of this compound on dendritic cells, from initial cell culture to functional assessment.

Preclinical Profile of M1069: A Dual A2A/A2B Adenosine Receptor Antagonist for Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of M1069, a novel, orally bioavailable dual antagonist of the A2A and A2B adenosine (B11128) receptors (A2AR and A2BR), for the treatment of cancer. This compound has demonstrated significant anti-tumor activity in preclinical models by counteracting the immunosuppressive effects of adenosine in the tumor microenvironment (TME). This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

This compound is a highly selective antagonist of both A2AR and A2BR, with over 100-fold selectivity against A1 and A3 receptors.[1] In the tumor microenvironment, cancer cells often produce high levels of adenosine, which suppresses the anti-tumor immune response by binding to A2A and A2B receptors on various immune cells.[2] this compound blocks this interaction, thereby restoring and enhancing the function of immune cells such as T cells, dendritic cells (DCs), and natural killer (NK) cells to exert anti-tumor effects.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay System | IC50 (nM) | Reference |

| Human A2A Receptor | HEK293-A2A cells | 0.13 | [3][4] |

| Human A2B Receptor | HEK293-A2B cells | 9.03 | [3][4] |

| Human A1 Receptor | CHO-A1 cells | >10,000 | [4] |

| Human A3 Receptor | CHO-A3 cells | >10,000 | [4] |

Table 2: In Vitro Functional Activity of this compound

| Activity | Cell Type | EC50 (nM) | Effect | Reference |

| Rescue of IL-2 Production | Human T cells | 84.1 | Reverses adenosine-mediated suppression of IL-2. | [4] |

| Rescue of IL-2 Production | Murine T cells | 137.7 | Reverses adenosine-mediated suppression of IL-2. | [4] |

| Suppression of VEGF Production | Human THP-1 cells | 20.9 | Inhibits adenosine-induced VEGF secretion. | [4] |

| Suppression of VEGF Production | Murine macrophages | 181.3 | Inhibits adenosine-induced VEGF secretion. | [4] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Treatment | Outcome | Reference |

| 4T1 breast cancer (adenosine-high) | This compound monotherapy (30, 100, 300 mg/kg b.i.d.) | Dose-dependent tumor growth inhibition. | |

| 4T1 breast cancer (adenosine-high) | This compound + cisplatin | Enhanced anti-tumor activity compared to single agents. | [3][5][6] |

| 4T1 breast cancer (adenosine-high) | This compound + bintrafusp alfa (BA) | Enhanced anti-tumor activity compared to single agents. | [3][5][6] |

| MC38 colon carcinoma (adenosine-low) | This compound monotherapy | No significant tumor growth inhibition. | [3][5][6] |

| 4T1 CD73 knockout | This compound monotherapy | No significant tumor growth inhibition. | [3][5][6] |

Signaling Pathway of this compound in the Tumor Microenvironment

The following diagram illustrates the mechanism of action of this compound in reversing adenosine-mediated immunosuppression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. | BioWorld [bioworld.com]

- 5. Dual A2A/A2B Adenosine Receptor Antagonist this compound Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

M1069: A Technical Guide to Dual A2A/A2B Adenosine Receptor Antagonism for Solid Tumor Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the tumor microenvironment (TME), high concentrations of adenosine (B11128) act as a potent immunosuppressive molecule, hindering anti-tumor immune responses.[1][2] Adenosine exerts its effects through interaction with four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2A and A2B receptors are of particular interest in immuno-oncology due to their roles in mediating immunosuppressive signals.[3] M1069 is a novel, orally administered, highly selective dual antagonist of the A2A and A2B adenosine receptors.[3][4] By blocking these receptors, this compound aims to counteract adenosine-mediated immunosuppression and restore anti-tumor immunity. This technical guide provides an in-depth overview of the preclinical data and clinical development strategy for this compound in the context of solid tumors.

Mechanism of Action

This compound is a small molecule antagonist designed to selectively target both the A2A and A2B adenosine receptors with over 100-fold selectivity against A1 and A3 receptors.[3][4] In the adenosine-rich TME, tumor cells and stressed stromal cells release adenosine, which then binds to A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages. This binding event triggers a signaling cascade that ultimately suppresses the anti-tumor functions of these immune cells.

This compound competitively inhibits the binding of adenosine to A2A and A2B receptors, thereby blocking the downstream immunosuppressive signaling.[1][3] The dual antagonism of both receptors is hypothesized to be more effective than targeting either receptor alone, as A2B can act in a compensatory or complementary manner to A2A in the high-adenosine environment of the TME.[1][3]

The key downstream effects of this compound's mechanism of action include:

-

Rescue of T-cell Function: this compound restores the production of interleukin-2 (B1167480) (IL-2) by T cells, a critical cytokine for T-cell proliferation and activation, which is suppressed by adenosine.[4]

-

Modulation of Myeloid Cells: this compound inhibits the production of vascular endothelial growth factor (VEGF) by macrophages, an A2B-mediated effect that contributes to tumor angiogenesis.[3]

-

Enhancement of Dendritic Cell Activity: this compound promotes the maturation and T-cell stimulatory capacity of dendritic cells, leading to more effective antigen presentation and initiation of anti-tumor immune responses. It achieves this by suppressing the secretion of protumorigenic cytokines like CXCL1, CXCL5, and G-CSF, while rescuing the production of IL-12.[3][4]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Mechanism of action of this compound in the tumor microenvironment.

Preclinical Data

In Vitro Studies

A series of in vitro experiments were conducted to characterize the potency and functional effects of this compound on human and murine immune cells.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay System | Target | IC50 (nM) | Selectivity vs. A1/A3 |

| HEK-293 cells | Human A2A Receptor | 0.130 | >10,000-fold |

| HEK-293 cells | Human A2B Receptor | 9.03 | >10,000-fold |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Type | Readout | EC50/IC50 (nM) |

| cAMP accumulation | Human T cells | Suppression of cAMP | EC50: 84.1 |

| pCREB induction | Human T cells | Suppression of pCREB | - |

| IL-2 Production Rescue | Human T cells | IL-2 secretion | EC50: 137.7 (murine) |

| VEGF Production Suppression | Human Macrophages | VEGF secretion | IC50: 20.9 |

| VEGF Production Suppression | Murine Macrophages | VEGF secretion | IC50: 181.3 |

In Vivo Studies

The anti-tumor activity of this compound was evaluated in syngeneic mouse models with varying levels of CD73 expression and adenosine in the tumor microenvironment.

Table 3: In Vivo Anti-Tumor Efficacy of this compound Monotherapy

| Tumor Model | Adenosine/CD73 Level | This compound Dose (mg/kg, BID) | Outcome |

| 4T1 Breast Cancer | High | 30, 100, 300 | Dose-dependent tumor growth inhibition |

| MC38 Colon Carcinoma | Low | Not specified | No significant tumor growth inhibition |

Table 4: In Vivo Combination Therapy with this compound

| Tumor Model | Combination Agent | Outcome |

| 4T1 Breast Cancer | Cisplatin | Enhanced anti-tumor activity |

| 4T1 Breast Cancer | Bintrafusp alfa (BA) | Enhanced anti-tumor activity |

| EMT6 Mammary Carcinoma | Bintrafusp alfa (BA) | Enhanced tumor growth inhibition and survival |

| MC38 Colon Carcinoma | Bintrafusp alfa (BA) | No significant enhancement of anti-tumor activity |

These in vivo studies highlight that the efficacy of this compound, both as a monotherapy and in combination, is dependent on an adenosine-rich tumor microenvironment.[5]

Experimental Protocols

In Vitro cAMP and pCREB Assays

A detailed protocol for these assays was not publicly available. However, a general workflow would involve:

-

Cell Culture: Primary human T cells are isolated and cultured.

-

Stimulation: Cells are pre-treated with varying concentrations of this compound followed by stimulation with a stable adenosine analog (e.g., 5'-N-ethylcarboxamide adenosine).

-

Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay. For pCREB, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against phosphorylated CREB, followed by flow cytometric analysis.

Caption: General workflow for in vitro cAMP and pCREB assays.

One-way Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the ability of dendritic cells to stimulate T-cell activation.

-

DC Differentiation: Bone marrow-derived dendritic cells (BMDCs) are differentiated in the presence of adenosine with or without this compound or an A2A-selective antagonist.

-

Co-culture: The treated BMDCs are co-cultured with allogeneic T cells.

-

Readout: T-cell activation is measured by quantifying IFNγ production in the culture supernatant via ELISA.

Caption: Workflow for the one-way mixed lymphocyte reaction assay.

Syngeneic Mouse Models

The 4T1 breast cancer and MC38 colon carcinoma models were used to evaluate in vivo efficacy.

-

Tumor Cell Implantation: 4T1 or MC38 cells are implanted into the mammary fat pad or flank of syngeneic mice, respectively.[5]

-

Tumor Growth: Tumors are allowed to grow to a specified volume.[5]

-

Treatment: Mice are treated with this compound (oral gavage), chemotherapy, and/or other immunotherapies as per the study design.

-

Monitoring: Tumor volume and animal survival are monitored over time.

Caption: General workflow for in vivo efficacy studies in syngeneic mouse models.

Clinical Development

This compound is currently being evaluated in a first-in-human, Phase I clinical trial (NCT05198349).[6]

Table 5: Overview of the NCT05198349 Clinical Trial

| Parameter | Details |

| Title | First in Human Study of this compound in Advanced Solid Tumors |

| Status | Recruiting |

| Phase | Phase 1 |

| Primary Objectives | To determine the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. To identify the maximum tolerated dose (MTD) and/or recommended dose for expansion (RDE). |

| Secondary Objectives | To assess the preliminary anti-tumor activity of this compound. |

| Patient Population | Patients with locally advanced or metastatic solid malignancies who are refractory to or have progressed on standard treatment. |

| Intervention | This compound administered orally twice daily in 21-day cycles. |

| Dose Escalation | Starting dose of 150 mg twice daily, with planned escalation to 300, 450, 600, and 700 mg twice daily. |

As of the date of this guide, no clinical data from this trial have been publicly released.

Conclusion

This compound is a promising dual A2A/A2B adenosine receptor antagonist with a strong preclinical rationale for its use in cancer immunotherapy. The in vitro and in vivo data demonstrate its ability to counteract adenosine-mediated immunosuppression, particularly in tumors with a high-adenosine microenvironment. The ongoing Phase I clinical trial will provide crucial insights into the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors. The results of this study will be critical in determining the future development path for this novel immunotherapeutic agent.

References

- 1. Dual A2A/A2B Adenosine Receptor Antagonist this compound Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

structural activity relationship of M1069

An In-depth Technical Guide to the Structural Activity Relationship of M1069, a Dual A2A/A2B Adenosine (B11128) Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective dual antagonist of the A2A and A2B adenosine receptors, developed to counteract adenosine-mediated immunosuppression within the tumor microenvironment.[1][2][3] This document provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailing its mechanism of action, binding affinities, and the impact of structural modifications on its biological activity. It also includes detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows.

Introduction: The Rationale for Dual A2A/A2B Adenosine Receptor Antagonism

In the tumor microenvironment (TME), high concentrations of extracellular adenosine act as a key immunosuppressive signal, promoting tumor growth and metastasis.[1] Adenosine exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The A2A and A2B receptors are of particular interest in immuno-oncology due to their expression on various immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages.[1][4] Activation of these receptors by adenosine leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the anti-tumor functions of these immune cells.[3]

While selective A2A receptor antagonists have shown promise, the A2B receptor, which has a lower affinity for adenosine, is also implicated in tumor progression.[2][5] Therefore, a dual antagonist that blocks both A2A and A2B receptors, such as this compound, may offer a more comprehensive approach to reversing adenosine-mediated immunosuppression in the adenosine-rich TME.[2][5]

Mechanism of Action of this compound

This compound is an orally bioavailable small molecule that competitively inhibits the binding of adenosine to both A2A and A2B receptors.[1] By blocking these receptors, this compound prevents the downstream signaling cascade that leads to immunosuppression. This results in the enhanced proliferation and activation of anti-tumor immune cells, ultimately leading to tumor cell killing.[1]

The signaling pathway initiated by adenosine in the TME and the point of intervention by this compound are illustrated in the diagram below.

Caption: Adenosine signaling pathway in the tumor microenvironment and inhibition by this compound.

Structural Activity Relationship (SAR) of this compound

The chemical structure of this compound was disclosed in patent WO 2020/152132 A1, where it is presented as Example 25.[5] A comprehensive SAR study would involve the synthesis and evaluation of a series of analogs with systematic modifications to the core scaffold to probe the key structural features required for potent and selective dual A2A/A2B antagonism. While a full SAR table with numerous analogs is not publicly available, the patent literature often contains data on related compounds that provide insights into the SAR.

For the purpose of this guide, we will focus on the reported activity of this compound as the lead compound.

Quantitative Data: Potency and Selectivity of this compound

This compound demonstrates high potency for both the human A2A and A2B adenosine receptors, with a significant selectivity over the A1 and A3 receptor subtypes.[3][5][6]

| Target | Assay Type | Cell Line | Parameter | Value | Reference |

| Human A2A Receptor | Antagonism | HEK-293 | IC50 | 0.13 nM | [5][6] |

| Human A2B Receptor | Antagonism | HEK-293 | IC50 | 9.03 nM | [5][6] |

| Human A1 Receptor | Antagonism | CHO-A1 | IC50 | 1,389.0 nM | [5] |

| Human A3 Receptor | Antagonism | CHO-A3 | IC50 | 9,730.0 nM | [5] |

| Human T Cells | IL-2 Production Rescue | Primary Cells | EC50 | 84.1 nM | [6] |

| Murine T Cells | IL-2 Production Rescue | Primary Cells | EC50 | 137.7 nM | [6] |

| Human Macrophages | VEGF Production Suppression | Primary Cells | IC50 | 20.9 nM | [6] |

| Murine Macrophages | VEGF Production Suppression | Primary Cells | IC50 | 181.3 nM | [6] |

Table 1: In vitro potency and selectivity of this compound.

The data clearly indicates that this compound is a potent dual antagonist of A2A and A2B receptors with a selectivity of over 10,000-fold against the A3 receptor and over 100-fold against the A1 receptor.[3][5][6]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies for key experiments used to characterize this compound.

Adenosine Receptor Antagonism Assay (cAMP Measurement)

This assay determines the ability of a compound to inhibit the production of cAMP induced by an adenosine receptor agonist.

Workflow Diagram:

Caption: Workflow for the adenosine receptor antagonism assay.

Detailed Protocol:

-

Cell Culture: HEK-293 cells stably expressing the human A2A or A2B adenosine receptor are cultured in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Cells are harvested and seeded into 384-well plates at a density of 5,000 cells/well and incubated overnight.

-

Compound Preparation: this compound is serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.

-

Pre-incubation: The culture medium is removed from the cells, and they are pre-incubated with the diluted this compound for 30 minutes at room temperature.

-

Agonist Stimulation: A solution of the adenosine agonist 5'-N-ethylcarboxamidoadenosine (NECA) is added to the wells to a final concentration that elicits a submaximal response (EC80).

-

Incubation: The plates are incubated for 30 minutes at room temperature to allow for cAMP production.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., Cisbio cAMP dynamic 2 HTRF kit) according to the manufacturer's instructions.

-

Data Analysis: The results are normalized to the response of the agonist alone (100%) and baseline (0%). The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

T Cell Activation Assay (IL-2 Production)

This assay assesses the ability of this compound to rescue the suppression of T cell activation caused by adenosine.

Detailed Protocol:

-

T Cell Isolation: Primary human or murine T cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleens, respectively, using negative selection kits.

-

T Cell Stimulation: T cells are stimulated with anti-CD3/CD28 beads to induce activation and IL-2 production.

-

Adenosine Suppression: The stimulated T cells are treated with an adenosine analog (e.g., NECA) to suppress IL-2 production.

-

This compound Treatment: Varying concentrations of this compound are added to the wells containing the suppressed T cells.

-

Incubation: The cells are incubated for 48-72 hours.

-

IL-2 Measurement: The supernatant is collected, and the concentration of IL-2 is measured by ELISA or a bead-based immunoassay (e.g., Luminex).

-

Data Analysis: The IL-2 concentrations are plotted against the this compound concentrations, and the EC50 value (the concentration of this compound that restores 50% of the maximal IL-2 production) is calculated.

Clinical Development

This compound entered a first-in-human clinical trial (NCT05198349) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in participants with advanced solid tumors.[7] This marks a significant step in the clinical validation of dual A2A/A2B adenosine receptor antagonism as a therapeutic strategy in oncology.

Conclusion

This compound is a potent and selective dual A2A/A2B adenosine receptor antagonist with a clear mechanism of action for reversing immunosuppression in the tumor microenvironment. Its favorable in vitro profile has led to its advancement into clinical trials. Further disclosure of SAR data from the this compound discovery program will provide deeper insights into the key molecular interactions that govern its dual activity and selectivity, which will be invaluable for the future design of next-generation adenosine receptor antagonists.

References

M1069: A Dual A2A/A2B Adenosine Receptor Antagonist for Reversing Immunosuppression in the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of M1069, a selective, orally active dual antagonist of the A2A and A2B adenosine (B11128) receptors. It delves into the core mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for assays cited in the primary research. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Introduction: The Adenosine Pathway and Immune Evasion in Cancer

The tumor microenvironment (TME) is characterized by conditions such as hypoxia and inflammation, which lead to the accumulation of extracellular adenosine.[1][2] Adenosine, a potent signaling molecule, plays a crucial role in immune evasion by binding to its receptors on various immune cells, thereby suppressing their anti-tumor functions.[1][2] The A2A and A2B adenosine receptors (AR), both G protein-coupled receptors, are key mediators of this immunosuppressive cascade.[2][3][4] While the A2A receptor has been a primary target for cancer immunotherapy, the A2B receptor, which has a lower affinity for adenosine, is also implicated in promoting tumor growth, especially in the adenosine-rich TME.[3][4]

This compound is a novel drug candidate developed to counteract these immunosuppressive mechanisms by simultaneously targeting both A2A and A2B receptors.[3][4][5] This dual antagonism is hypothesized to provide a more robust anti-tumor immune response compared to selective A2A inhibition alone.[3]

Mechanism of Action of this compound

This compound is an orally bioavailable small molecule that acts as a competitive antagonist at both the A2A and A2B adenosine receptors.[1][5][6] By blocking the binding of adenosine to these receptors on immune cells within the TME, this compound prevents the downstream signaling that leads to immunosuppression.[1] This action restores and enhances the function of various immune cells, including T cells, dendritic cells (DCs), and natural killer (NK) cells, thereby promoting an anti-tumor immune response.[1]

The signaling pathway initiated by adenosine binding to A2A/A2B receptors typically involves the activation of adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and the phosphorylation of cAMP-response element binding protein (pCREB).[5] this compound has been shown to dose-dependently suppress this NECA (a stable adenosine analog)-stimulated cAMP and pCREB induction.[5]

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Dual A2A/A2B Adenosine Receptor Antagonist this compound Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. domaintherapeutics.com [domaintherapeutics.com]

M1069: A Technical Deep Dive into the Dual A2A/A2B Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

M1069 is a potent and selective, orally bioavailable small molecule antagonist of both the adenosine (B11128) A2A and A2B receptors. Developed through a collaboration between Merck KGaA and Domain Therapeutics, this compound was investigated for its potential in immuno-oncology. The rationale for its development stems from the immunosuppressive role of adenosine in the tumor microenvironment (TME). By blocking A2A and A2B receptors on various immune cells, this compound was designed to counteract this immunosuppression and promote anti-tumor immune responses. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing experimental methodologies.

Introduction: Targeting the Adenosine Pathway in Immuno-Oncology

The purinergic signaling pathway, particularly the role of extracellular adenosine, has emerged as a critical regulator of immune responses within the tumor microenvironment.[1] Hypoxic conditions and chronic inflammation within tumors lead to the accumulation of extracellular adenosine, primarily through the enzymatic activity of CD39 and CD73.[1] Adenosine exerts its immunosuppressive effects by binding to G protein-coupled adenosine receptors on the surface of various immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs).

Of the four adenosine receptor subtypes (A1, A2A, A2B, and A3), the A2A and A2B receptors are key mediators of immunosuppression in the TME.[1] A2A receptor activation on T cells and NK cells leads to the inhibition of their cytotoxic functions.[1] The A2B receptor, which has a lower affinity for adenosine, becomes particularly relevant in the high-adenosine environment of tumors, promoting angiogenesis, fibrosis, and the expansion of immunosuppressive myeloid cells.[2][3]

The dual blockade of both A2A and A2B receptors, therefore, presents a compelling therapeutic strategy to comprehensively reverse adenosine-mediated immunosuppression and enhance anti-tumor immunity. This compound was developed as a highly selective dual antagonist to address this therapeutic hypothesis.[2]

Discovery and Chemical Properties

This compound, with the chemical name (5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[4][5]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide, was jointly discovered by Merck KGaA and Domain Therapeutics.[6][7] The synthesis of this compound is described in patent WO 2020/152132 A1.[7]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Mechanism of Action: Dual Blockade of A2A and A2B Receptors

This compound functions as a competitive antagonist at both the A2A and A2B adenosine receptors.[4][8] By binding to these receptors on immune cells, this compound prevents the binding of extracellular adenosine, thereby inhibiting the downstream signaling pathways that lead to immunosuppression.[4]

The proposed mechanism of action involves several key effects:

-

Restoration of T cell and NK cell function: By blocking A2A receptors, this compound is expected to restore the cytolytic activity of T cells and NK cells, which is often suppressed by high adenosine levels in the TME.

-

Modulation of Myeloid Cell Activity: Inhibition of A2B receptors on myeloid cells, such as macrophages and dendritic cells, is intended to shift their phenotype from an immunosuppressive to an immunostimulatory state.[2] This includes reducing the production of pro-angiogenic factors like VEGF and promoting the secretion of pro-inflammatory cytokines.[2][8]

-